Benzenethiol, 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-
Description
Benzenethiol, 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]- (CAS: 189297-50-5) is a sulfur-containing aromatic compound featuring a 1,3,5-triazine core substituted with two amino groups at the 4- and 6-positions, linked via an amino bridge to a benzenethiol moiety. Its molecular formula is C₉H₁₀N₆S (base structure without counterions) . The compound’s thiol (-SH) group imparts reactivity toward oxidation and metal coordination, while the triazine ring contributes to hydrogen bonding and π-π stacking interactions.
Properties
CAS No. |
189297-50-5 |
|---|---|
Molecular Formula |
C9H10N6S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]benzenethiol |
InChI |
InChI=1S/C9H10N6S/c10-7-13-8(11)15-9(14-7)12-5-1-3-6(16)4-2-5/h1-4,16H,(H5,10,11,12,13,14,15) |
InChI Key |
FRGKLWBPLYHSSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)S |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
Research indicates that compounds containing the 4,6-diamino-1,3,5-triazine moiety exhibit significant biological activities. Specifically:
- Enzyme Interaction : The compound can interact with various enzymes and receptors within biological systems, potentially leading to therapeutic applications in treating diseases such as cancer and bacterial infections.
- Antioxidant Properties : The thiol group may contribute to antioxidant activities by scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases.
Synthetic Organic Chemistry
Benzenethiol, 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]- serves as an important intermediate in the synthesis of other chemical compounds. Its unique structure allows for:
- Formation of Complex Molecules : The compound can be used to synthesize more complex organic molecules through various chemical reactions such as nucleophilic substitution and coupling reactions.
- Development of New Materials : It can be utilized in the development of polymers and materials that require specific chemical properties for applications in electronics and coatings.
Pharmaceutical Applications
The compound's ability to interact with biological macromolecules positions it as a candidate for drug development:
- Drug Design : Its structural similarity to known pharmaceuticals suggests potential use in designing new drugs targeting specific biological pathways .
- Therapeutic Agents : Studies are ongoing to evaluate its efficacy as a therapeutic agent against specific diseases due to its biological activity profile.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of benzenethiol derivatives against various bacterial strains. The results indicated that compounds with similar structures exhibited significant antibacterial activity, suggesting that benzenethiol derivatives could serve as potential leads for developing new antibiotics.
Case Study 2: Antioxidant Potential
Research focusing on the antioxidant capabilities of benzenethiol derivatives showed that they effectively reduced oxidative stress markers in vitro. This finding highlights their potential role in developing supplements or treatments aimed at mitigating oxidative damage in cells.
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzenesulfonamide, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino] | Contains sulfonamide instead of thiol | Different biological activity profile |
| Benzenethiol, 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino] | Different substitution pattern on benzene ring | Varying reactivity and solubility |
| 4-(4,6-Diamino-1,3,5-triazin-2-yl)phenol | Hydroxyl group instead of thiol | Different interaction capabilities |
The comparison shows that while benzenethiol has distinct advantages due to its thiol group enhancing nucleophilicity and reactivity compared to other derivatives.
Mechanism of Action
The mechanism of action of 4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)benzenethiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazine ring and amino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Structural Analogs with Triazine Cores
Phenol, 4-((4,6-bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol (CAS: 991-84-4)
- Structure: Replaces the benzenethiol group with a tert-butyl-substituted phenol and incorporates octylthio (-SC₈H₁₇) groups on the triazine ring .
- Key Differences: Substituents: Octylthio groups enhance hydrophobicity, while tert-butylphenol provides steric hindrance and antioxidant properties.
USP Iscotrizinol Related Compound A (C36H43N7O5)
- Structure : Features a triazine ring substituted with tert-butylcarbamoyl and ethylhexyloxycarbonyl benzoate groups .
- Key Differences :
- Functionality : Carboxylic acid and ester groups enable UV absorption (common in sunscreen agents), unlike the thiol group in the target compound.
- Molecular Weight : Higher (653.77 g/mol vs. ~218 g/mol for the target), influencing solubility and formulation compatibility.
Disodium 4,4'-bis[(4,6-diamino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate (CAS: 26858-65-1)
- Structure: Contains two triazine-amino groups linked to a stilbene disulfonate backbone .
- Key Differences :
- Application : A fluorescent brightener (C.I. 40630) used in textiles and plastics, leveraging the stilbene group’s optical properties.
- Solubility : Sulfonate groups confer high water solubility, contrasting with the lipophilic benzenethiol in the target compound.
Functional Group Variations
Benzoic Acid, 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-, Ethyl Ester (CAS: 55635-98-8)
- Structure: Substitutes amino groups on the triazine with chlorine atoms and links to an ethyl benzoate .
- Key Differences: Reactivity: Chlorine atoms enable nucleophilic substitution reactions, whereas the target compound’s amino groups favor hydrogen bonding. Synthesis: Likely synthesized via cyanuric chloride intermediates, differing from the target’s amino-triazine coupling pathways.
[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic Acid
- Structure : Replaces benzenethiol with an arsenic-containing phenyl group .
- Key Differences: Toxicity: Arsenic moiety introduces significant toxicity concerns, limiting applications compared to the target compound’s thiol group. Applications: Potential use in metallurgy or niche chemical synthesis, diverging from the target’s possible roles in organic reactions.
Biological Activity
Benzenethiol, 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]- (CAS No. 189297-50-5), is a compound characterized by a thiol (-SH) group attached to a benzene ring, with a substitution by a 4,6-diamino-1,3,5-triazine moiety. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₆S |
| Molecular Weight | 234.28 g/mol |
| CAS Number | 189297-50-5 |
The biological activity of benzenethiol derivatives is primarily attributed to their ability to interact with various biological targets such as enzymes and receptors. The thiol group enhances the nucleophilicity of the compound, allowing it to participate in diverse biochemical reactions. Studies have indicated that compounds containing the 4,6-diamino-1,3,5-triazine moiety exhibit significant biological activities, particularly against viral and bacterial targets.
Case Studies and Research Findings
- Antiviral Activity : Research has shown that derivatives of 4,6-diamino-1,3,5-triazine can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. A study highlighted that specific compounds in this series demonstrated excellent activity against both wild-type and drug-resistant strains of reverse transcriptase enzymes .
- Anticancer Potential : In vitro assays conducted on various human cancer cell lines revealed that compounds with similar structural features exhibited moderate cytostatic activity. For instance, one study reported an inhibition growth percentage (IGP) of up to 23% against the MCF7 breast cancer cell line for specific triazine derivatives .
- Enzyme Interaction Studies : Interaction studies utilizing techniques such as molecular docking and enzyme inhibition assays have elucidated the binding modes of benzenethiol derivatives with target enzymes. These studies are crucial for understanding the mechanisms underlying their biological activities and optimizing their therapeutic potential .
Comparative Analysis with Related Compounds
The following table compares benzenethiol, 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]- with other related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzenesulfonamide, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino] | Contains sulfonamide instead of thiol | Potentially different biological activity profile |
| Benzenethiol, 2-[(4,6-diamino-1,3,5-triazin-2-yl)amino] | Different substitution pattern on benzene | May exhibit varying reactivity and solubility |
| 4-(4,6-Diamino-1,3,5-triazin-2-yl)phenol | Hydroxyl group instead of thiol | Different interaction capabilities due to hydroxyl |
The presence of the thiol functional group in benzenethiol enhances its reactivity compared to other derivatives without this feature. This property may contribute significantly to its distinct biological activities.
Q & A
Q. Table 1: Critical Hazard Codes
| Hazard Code | Risk Description |
|---|---|
| H300 | Fatal if swallowed |
| H314 | Severe skin/eye burns |
| H410 | Aquatic toxicity |
Basic: How is this compound synthesized, and what are key reaction parameters?
Methodological Answer:
A common synthesis involves reacting substituted benzaldehydes with triazole derivatives under reflux conditions. For example:
- Step 1: Dissolve 0.001 mol of a triazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol with glacial acetic acid .
- Step 2: Add 0.001 mol of substituted benzaldehyde and reflux for 4 hours .
- Step 3: Evaporate solvent under reduced pressure and isolate the product via vacuum filtration .
Critical Parameters: - Solvent purity (absolute ethanol minimizes side reactions).
- Reflux temperature (~78°C for ethanol).
- Acid catalysis (glacial acetic acid enhances electrophilic substitution).
Basic: What spectroscopic methods validate its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms aromatic proton environments (e.g., benzenethiol protons at ~7.2–7.8 ppm) and triazine ring carbons (~160–170 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]+ at m/z 214.23 for related triazine derivatives ).
- Infrared (IR): Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N) confirm amine and triazine groups .
Advanced: How does this compound interact with biological targets in anticancer studies?
Methodological Answer:
Derivatives of this compound inhibit cancer cell proliferation through:
- DNA Intercalation: The triazine ring binds to DNA minor grooves, disrupting replication (observed in arsenic-triazine conjugates ).
- Kinase Inhibition: In vitro assays (e.g., MTT on HeLa cells) show IC₅₀ values <10 µM for analogs like 4,6-dimorpholinyl-triazines .
Experimental Design: - Use flow cytometry to assess apoptosis (e.g., Annexin V/PI staining).
- Validate target engagement via Western blotting (e.g., PARP cleavage ).
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies in cytotoxicity data (e.g., varying IC₅₀ across cell lines ) may arise from:
Q. Table 2: Example Bioactivity Data
| Derivative Structure | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| 4,6-Dimorpholinyl-triazine | HeLa | 8.2 | |
| Arsenic-triazine conjugate | HL-60 | 5.7 |
Advanced: What computational methods predict its reactivity and binding modes?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., triazine N-atoms ).
- Molecular Docking: Use AutoDock Vina to simulate interactions with DNA or kinases (PDB IDs: 1KX5 for DNA ).
- ADMET Prediction: Tools like SwissADME assess bioavailability (e.g., poor blood-brain barrier penetration due to polar groups ).
Advanced: How to evaluate environmental fate and ecotoxicity?
Methodological Answer:
- Aquatic Toxicity Testing: Follow OECD 202 guidelines using Daphnia magna (EC₅₀ <1 mg/L indicates high hazard ).
- Degradation Studies: Monitor hydrolysis under UV light (t½ >100 days suggests persistence ).
- Bioaccumulation: Calculate logP values (e.g., logP ~1.5 via HPLC ) to estimate lipid solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
